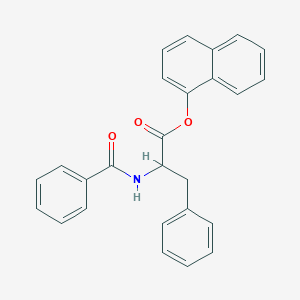
N-Benzoylphenylalanine naphthyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoylphenylalanine naphthyl ester, also known as this compound, is a useful research compound. Its molecular formula is C26H21NO3 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
N-Benzoylphenylalanine naphthyl ester (C26H21NO3) is an aromatic amino acid derivative, characterized by the presence of a benzoyl group and a naphthyl ester. Its structure allows it to function effectively as a substrate for specific proteolytic enzymes, making it valuable in biochemical assays.
Biochemical Applications
- Substrate for Proteases
- Analytical Method Development
- Peptide Synthesis
Case Study 1: Hydrolysis of Synthetic Peptide Substrates
A study investigated the hydrolysis of synthetic peptide substrates by extracellular proteolytic enzymes associated with acute inflammatory lesions. The research highlighted that this compound exhibited significant hydrolysis activity, indicating its utility in studying protease functions in inflammatory responses .
Case Study 2: Enzyme Activity Measurement
In another study focused on enzyme activity measurement, researchers utilized this compound to evaluate chymotrypsin activity in various biological samples. The results demonstrated that this compound could effectively quantify enzyme activity, providing insights into protease roles in different physiological contexts .
Data Table: Enzyme Kinetics Using this compound
Propriétés
Numéro CAS |
124199-70-8 |
|---|---|
Formule moléculaire |
C26H21NO3 |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
naphthalen-1-yl 2-benzamido-3-phenylpropanoate |
InChI |
InChI=1S/C26H21NO3/c28-25(21-13-5-2-6-14-21)27-23(18-19-10-3-1-4-11-19)26(29)30-24-17-9-15-20-12-7-8-16-22(20)24/h1-17,23H,18H2,(H,27,28) |
Clé InChI |
ZQXYCKKORALUQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)OC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Synonymes |
BNPE N-benzoyl-DL-phenylalanine naphthyl ester N-benzoylphenylalanine naphthyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















